molecular formula C13H11N3O4S B11829612 (E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide

(E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide

Katalognummer: B11829612
Molekulargewicht: 305.31 g/mol
InChI-Schlüssel: UWKNTTUNLKIASF-UVTDQMKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a nitro group attached to a benzylidene moiety and a sulfonohydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amino or hydrazine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as nonlinear optical materials.

Wirkmechanismus

The mechanism of action of (E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfonohydrazide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-bromo-4’-nitrobenzylidene aniline: A derivative of the benzylideneaniline family with similar structural features.

    (E)-2-(4-nitrobenzylidene)hydrazinecarboxamide: Another hydrazone compound with a nitrobenzylidene moiety.

Uniqueness

(E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide is unique due to the presence of both a nitro group and a sulfonohydrazide group, which confer specific chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H11N3O4S

Molekulargewicht

305.31 g/mol

IUPAC-Name

N-[(Z)-(4-nitrophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H11N3O4S/c17-16(18)12-8-6-11(7-9-12)10-14-15-21(19,20)13-4-2-1-3-5-13/h1-10,15H/b14-10-

InChI-Schlüssel

UWKNTTUNLKIASF-UVTDQMKNSA-N

Isomerische SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.